3-Propyl-1H-diazirene
Description
Properties
IUPAC Name |
3-propyl-1H-diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBBGZQOCCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702036 | |
| Record name | 3-Propyl-1H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70348-66-2 | |
| Record name | 3-Propyl-1H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Propyl 1h Diazirene and Analogous Alkyl Diazirines
Conventional Synthetic Routes to Diazirines from Precursors: A Critical Appraisal
The traditional and most widely employed pathway to alkyl diazirines, including 3-propyl-1H-diazirene, begins with carbonyl compounds—specifically ketones or aldehydes. wikipedia.org This synthetic journey involves the conversion of the carbonyl precursor into a diaziridine, a saturated three-membered heterocycle containing two nitrogen atoms, which serves as the immediate precursor to the diazirine. mdpi.comencyclopedia.pub
The formation of the 3-propyl-diaziridine intermediate is a critical step in the synthesis of this compound. There are two primary conventional methods for constructing this diaziridine ring from a suitable ketone precursor, such as butan-2-one.
The first is a multi-step sequence that begins with the oximation of the ketone. wikipedia.org The ketone is reacted with hydroxylammonium chloride in the presence of a base like pyridine (B92270) to form an oxime. wikipedia.org This oxime is then activated by conversion to a better leaving group, typically through tosylation or mesylation with the corresponding sulfonyl chloride. wikipedia.orgnih.gov The resulting O-sulfonyl oxime is then treated with ammonia (B1221849). The ammonia displaces the sulfonate group and facilitates an intramolecular cyclization to yield the 3-methyl-3-ethyl-diaziridine, the direct precursor for an isomer of the target, or from butyraldehyde (B50154) for the direct target. mdpi.comnih.gov
A more direct and often preferred route involves the reaction of a ketone with ammonia in the presence of an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). wikipedia.orgnih.gov This method facilitates a three-component condensation to form the diaziridine in a single step from the carbonyl compound. encyclopedia.pub For aliphatic diaziridines, the general procedure involves treating the ketone with liquid ammonia or a solution of ammonia in an alcohol, followed by the addition of HOSA to induce the intramolecular cyclization to the diaziridine. nih.govacs.org
Once the diaziridine intermediate is formed, the final step is its oxidation to the corresponding diazirine. rsc.org This transformation involves the dehydrogenation of the N-H bonds within the diaziridine ring to form a stable N=N double bond. nih.gov The choice of oxidant is crucial and can be influenced by the substrate's sensitivity and the desired reaction conditions. Several effective oxidation strategies have been established.
Commonly used oxidants include heavy metal-based reagents and halogen-based systems. Silver oxide (Ag₂O) is a frequently used and effective reagent for this transformation. mdpi.comnih.gov Another widely applied method is the use of iodine in the presence of a base, typically triethylamine (B128534) (I₂-Et₃N), which provides a rapid and high-yielding conversion. wikipedia.orgnih.gov
For substrates that may be incompatible with heavy metals or harsh reagents, alternative methods have been developed. The Swern oxidation, utilizing a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by the addition of triethylamine, has proven to be a successful strategy for oxidizing diaziridines to diazirines, particularly for sensitive or complex molecules. rsc.orgrsc.org This method offers mild reaction conditions and avoids the use of heavy metals. rsc.org
| Oxidation Reagent/System | Typical Conditions | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Silver (I) Oxide (Ag₂O) | Ethereal solvent, room temperature | Effective, commonly used for various diaziridines | Cost, need for freshly prepared reagent, heavy metal waste | mdpi.comnih.gov |
| Iodine-Triethylamine (I₂/Et₃N) | Various solvents, often at low temperatures | Rapid, high-yielding, common laboratory reagents | Formation of triethylammonium (B8662869) iodide salt as a byproduct | wikipedia.orgnih.gov |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane, low temperature (-78 °C to rt) | Mild conditions, metal-free, suitable for sensitive substrates | Requires careful temperature control, formation of dimethyl sulfide | rsc.orgrsc.org |
| Chromium-based reagents (e.g., Jones oxidation) | Acetone, acidic conditions | Powerful oxidant | Harsh conditions, potential for over-oxidation, heavy metal waste | wikipedia.org |
Novel Synthetic Approaches and Methodological Advancements for Functionalized Diazirines
Beyond the optimization of conventional routes, recent research has introduced novel methodologies for diazirine synthesis that expand the scope of accessible structures. These advancements often utilize different starting materials and reagents, providing new pathways to functionalized diazirines.
One innovative, metal-free approach enables the one-pot conversion of unprotected amino acids into terminal diazirines. organic-chemistry.org This method employs phenyliodonium (B1259483) diacetate (PIDA) and ammonia and is noted for its operational simplicity and broad functional group tolerance. organic-chemistry.org A patent has also described a one-pot synthesis of diazirines from amino acids or imines, which proceeds without the isolation of the diaziridine intermediate and can be adapted for isotopic labeling. google.com
Another modern strategy involves the use of hypervalent iodine reagents. A mild and highly selective reaction has been developed for converting carbohydrazides into a variety of aryl, alkyl, and heterocyclic diazirine derivatives, further diversifying the range of available diazirine-containing molecules. organic-chemistry.org These new methods are particularly valuable for preparing diazirines with appended functional groups that might not be compatible with the conditions of more traditional synthetic routes. researchgate.net
Stereochemical Control and Regioselectivity in the Synthesis of this compound Derivatives
While this compound itself is achiral, the principles of stereochemical control and regioselectivity are paramount when synthesizing its substituted derivatives. Stereocontrol refers to the ability to selectively form one stereoisomer over another, which is critical if the diazirine-containing molecule is intended to interact with a chiral biological environment.
The synthesis of chiral diazirines typically relies on starting with a chiral precursor. If a derivative of this compound were to be synthesized from a chiral ketone or aldehyde, the stereocenter could potentially be retained throughout the synthetic sequence of diaziridine formation and oxidation. The mild conditions of certain oxidation methods, such as the Swern oxidation, can be advantageous in preserving the stereochemical integrity of the molecule.
Regioselectivity, or the control of the position at which a chemical bond is made, is crucial when introducing functional groups onto a diazirine precursor. For example, in the synthesis of aryl diazirines, functional groups can be introduced onto the aromatic ring either before or after the diazirine is formed. researchgate.net The choice of synthetic strategy dictates the regiochemical outcome. While less documented for simple alkyl diazirines, the synthesis of complex, functionalized diazirine probes often requires careful planning to ensure that reactive handles or other substituents are installed at the correct position on the molecular scaffold. researchgate.net These fundamental principles of synthetic chemistry would be applied to control the structure of any complex derivative of this compound.
Mechanistic Investigations of 3 Propyl 1h Diazirene Reactivity and Transformations
Thermal Decomposition Pathways: Nitrogen Extrusion and Carbene Generation
The thermal decomposition of diazirines, including 3-propyl-1H-diazirene, is a first-order unimolecular reaction that serves as a clean source of carbenes. The process is understood to proceed through a transition state where the C-N bonds are significantly weakened, leading to the concerted or stepwise elimination of dinitrogen.
While specific kinetic and thermodynamic parameters for the thermolysis of this compound are not extensively documented in readily available literature, general trends observed for analogous 3-alkyl-diazirines provide a framework for understanding its behavior. The thermal stability of diazirines is influenced by the nature of the substituent at the 3-position. For simple alkyl diazirines, the decomposition rates are broadly similar, suggesting that the fundamental process of nitrogen extrusion is not dramatically affected by the change from a methyl to a propyl group.
The thermolysis is characterized by a significant activation energy, reflecting the energy required to break the C-N bonds. The reaction is highly exothermic due to the formation of the very stable nitrogen molecule. Theoretical calculations on related systems suggest that the transition state for nitrogen extrusion is complex and may involve significant electronic rearrangement.
Table 1: Representative Activation Parameters for the Thermolysis of Substituted Diazirines
| Diazirine Derivative | Solvent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 3-Chloro-3-methyldiazirine | Gas Phase | ~32.2 | 10¹³.¹ |
| 3,3-Dimethyldiazirine | Gas Phase | ~32.2 | 10¹³.² |
| Phenyl-n-butyldiazirine | Toluene | Not Specified | Not Specified |
Note: Data for this compound is not specifically available in the searched literature; this table presents data for analogous compounds to provide context.
The primary intermediate generated upon thermolysis of this compound is propylcarbene. As a highly reactive singlet carbene, it can undergo a variety of subsequent reactions. The principal pathways for propylcarbene reactivity include:
Intramolecular C-H Insertion: Propylcarbene can undergo intramolecular insertion into its own C-H bonds. Insertion into the α-C-H bond leads to the formation of but-1-ene, while insertion into the β-C-H bond results in methylcyclopropane.
1,2-Hydride Shift: A rapid 1,2-hydride shift within the carbene intermediate is a common rearrangement pathway, also leading to the formation of but-1-ene.
Intermolecular Reactions: In the presence of suitable trapping agents, such as alkenes, propylcarbene can undergo intermolecular cycloaddition reactions to form cyclopropane (B1198618) derivatives.
The distribution of these products is dependent on the reaction conditions, including the solvent and the presence of other reactive species.
In addition to the direct formation of propylcarbene, thermal decomposition of this compound can also proceed through an initial isomerization to a more stable, linear diazo compound, 1-diazobutane. This pathway involves the cleavage of one C-N bond to form a diradical intermediate which can then rearrange. The formation of a diazo intermediate has been observed in the thermolysis of other substituted diazirines, such as phenyl-n-butyldiazirine, where it is the major pathway. nih.gov
Once formed, 1-diazobutane is also thermally unstable and will decompose to yield propylcarbene and nitrogen. Therefore, the formation of the diazo isomer represents an alternative, stepwise route to the same carbene intermediate. The presence of this pathway can be inferred from the product distribution and by trapping experiments designed to intercept the diazo compound.
Photochemical Transformations: Light-Induced Pathways and Excited State Dynamics
Photolysis provides an alternative method for generating propylcarbene from this compound, often under milder conditions than thermolysis. The absorption of ultraviolet light excites the diazirine molecule to an electronically excited state, which then rapidly decomposes.
The photochemical decomposition of diazirines is initiated by the absorption of a photon, typically in the UV-A region (around 350-380 nm for alkyl diazirines). This absorption corresponds to an n → π* transition. The efficiency of the photochemical process is described by the quantum yield (Φ), which is the number of molecules decomposed per photon absorbed.
Table 2: General Photochemical Properties of Alkyl Diazirines
| Property | Typical Value/Observation |
| Absorption Maximum (λmax) | ~350-380 nm |
| Molar Absorptivity (ε) | Low to moderate |
| Primary Photochemical Process | N₂ extrusion to form a carbene |
| Competing Photochemical Process | Isomerization to a diazo compound |
Photolysis of this compound is a reliable method for the generation of propylcarbene. The photochemically generated carbene exhibits similar reactivity to its thermally generated counterpart, including intramolecular C-H insertion and 1,2-hydride shifts to form but-1-ene and methylcyclopropane.
The transient nature of propylcarbene makes its direct observation challenging. Therefore, its formation and reactivity are often studied through trapping experiments. In these experiments, the photolysis is carried out in the presence of a trapping agent that reacts with the carbene in a characteristic manner. For example, alkenes are commonly used to trap carbenes, leading to the formation of stable cyclopropane adducts. The stereochemistry of these adducts can provide information about the spin state of the carbene. Singlet carbenes typically add to alkenes in a stereospecific manner, while triplet carbenes often give a mixture of stereoisomers.
Furthermore, photolysis can also produce the diazo isomer, 1-diazobutane. This intermediate can sometimes be trapped by reaction with acidic compounds or by its own distinct photochemical reactions. The relative amounts of carbene-derived and diazo-derived products can be influenced by the wavelength of the light used for photolysis, as the diazo compound may absorb light and undergo further reaction.
Computational and Theoretical Investigations of 3 Propyl 1h Diazirene
Quantum Chemical Calculations of Electronic Structure and Bonding in the Diazirine System
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the electronic structure and bonding characteristics of the diazirine ring system in 3-propyl-1H-diazirene. These studies reveal a highly strained C-N-N triangular framework.
Table 1: Representative Calculated Geometrical Parameters for Alkyldiazirine Systems
| Parameter | 3-Methyl-3-ethyldiazirine (B3LYP/6-311G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| C-N | ~1.48 |
| N-N | ~1.24 |
| Bond Angles (°) | |
| N-C-N | ~49 |
Note: Data is illustrative and based on calculations for a structurally similar compound. Actual values for this compound may vary slightly.
The bonding in the diazirine ring is often described in terms of Walsh-type orbitals, similar to those in cyclopropane (B1198618). The highest occupied molecular orbital (HOMO) is typically characterized as having significant nitrogen lone-pair character with N-N π-antibonding contributions, while the lowest unoccupied molecular orbital (LUMO) is the corresponding N=N π* orbital. This electronic configuration is crucial in understanding the molecule's photochemical reactivity.
Molecular Orbital Analysis and Electronic Effects of the Propyl Substituent
Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within this compound. The propyl group, as an alkyl substituent, primarily exerts its influence through inductive effects and hyperconjugation.
The electron-donating nature of the propyl group can raise the energy of the HOMO, which is localized on the diazirine ring's nitrogen atoms. This can, in turn, affect the energy of the n → π* transition, which is responsible for the characteristic UV absorption of diazirines in the 350-380 nm range. The frontier molecular orbitals, the HOMO and LUMO, are key to understanding the molecule's reactivity, particularly in photochemical reactions where the absorption of light promotes an electron from the HOMO to the LUMO, leading to the weakening of the N=N bond and subsequent decomposition.
Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Primary Character | Contribution of Propyl Group |
|---|---|---|
| LUMO | N=N π* | Minimal direct contribution, can be slightly destabilized. |
| HOMO | Nitrogen lone pairs (n) | Inductive effect raises the energy of the HOMO. |
| HOMO-1 | N=N π | Minimal direct contribution. |
Prediction of Reaction Mechanisms and Transition States using Density Functional Theory (DFT) and Ab Initio Methods
One of the most powerful applications of computational chemistry to the study of this compound is the prediction of its reaction mechanisms and the characterization of the associated transition states. Upon thermal or photochemical activation, diazirines can undergo two primary reaction pathways: isomerization to the corresponding diazo compound and direct decomposition into a carbene and molecular nitrogen.
DFT and ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2), are employed to map the potential energy surfaces for these reactions. These calculations can determine the activation energies for both the isomerization and decomposition pathways, thereby predicting the major reaction channel under different conditions.
For many alkyldiazirines, computational studies have shown that the energy barrier for the concerted elimination of nitrogen to form the singlet carbene is often lower than the barrier for isomerization to the diazoalkane. However, the relative heights of these barriers can be influenced by the nature of the substituent.
Table 3: Illustrative Calculated Activation Energies for Diazirine Decomposition Pathways
| Reaction Pathway | Description | Typical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Decomposition | This compound → Propylcarbene + N₂ | Varies depending on the level of theory, generally the favored pathway. |
| Isomerization | this compound → 1-Propyl-diazomethane | Generally a higher energy barrier compared to decomposition. |
Note: The values are qualitative and represent general findings for alkyldiazirines. Specific values for this compound require dedicated computational studies.
Simulation of Conformational Dynamics and Solvent Effects on Reactivity
The propyl group of this compound introduces conformational flexibility to the molecule. Computational methods, including molecular dynamics (MD) simulations, can be used to explore the different possible conformations of the propyl chain and their relative energies. Understanding the conformational landscape is important as it can influence the molecule's reactivity and interactions with its environment.
Solvent effects can also play a crucial role in the reactivity of this compound. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and its influence on the energies of the ground state, transition states, and products. For instance, polar solvents might stabilize the more polar diazo intermediate, potentially altering the branching ratio between the isomerization and decomposition pathways. However, for many alkyldiazirines, the decomposition to the carbene remains the dominant pathway even in the presence of polar solvents.
Theoretical Characterization of Reactive Intermediates (Carbenes, Diazomethanes) Generated from this compound
Computational chemistry is an invaluable tool for characterizing the highly reactive and often short-lived intermediates generated from the decomposition of this compound, namely propylcarbene and 1-propyl-diazomethane.
Propylcarbene: Theoretical calculations can predict the geometry and electronic state of propylcarbene. Like other simple alkylcarbenes, propylcarbene is expected to have a triplet ground state, but the singlet state is often the one initially formed from the spin-conservative decomposition of the singlet diazirine. Calculations can determine the singlet-triplet energy gap and the barriers for intersystem crossing. The reactivity of the singlet carbene, which is known for its insertion into C-H and O-H bonds, can also be modeled computationally.
1-Propyl-diazomethane: The structure and properties of the isomeric 1-propyl-diazomethane can also be thoroughly investigated using computational methods. These calculations can provide information on its vibrational frequencies, which can be used to aid in its experimental detection, as well as its own decomposition pathways.
Table 4: Key Theoretical Descriptors of Reactive Intermediates
| Intermediate | Property | Theoretical Insight |
|---|---|---|
| Propylcarbene | Electronic State | Triplet ground state, but singlet state is initially formed. |
| Reactivity | Singlet carbene undergoes insertion reactions. | |
| 1-Propyl-diazomethane | Stability | Less stable than the parent diazirine. |
Applications of 3 Propyl 1h Diazirene in Advanced Organic Synthesis
3-Propyl-1H-diazirene as a Precursor for Carbene Generation in Carbon-Carbon Bond Forming Reactions
The primary utility of this compound in organic synthesis stems from its ability to generate propylcarbene, a reactive intermediate that readily participates in carbon-carbon bond-forming reactions. The generation of this carbene is a clean process, yielding only nitrogen gas as a byproduct. The highly reactive nature of the carbene allows for transformations that are often difficult to achieve through other synthetic methods.
Propylcarbene, generated from this compound, can react with alkenes and alkynes in a [2+1] cycloaddition to form cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. These three-membered ring systems are important structural motifs found in numerous natural products and pharmaceuticals. The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. wikipedia.org
The efficiency and stereoselectivity of these reactions can be influenced by the presence of transition metal catalysts, such as those based on rhodium or copper, which can form metal-carbene intermediates. wikipedia.org However, the photolytic generation of the free carbene from this compound also allows for metal-free cyclopropanation reactions.
Table 1: Examples of Cyclopropanation Reactions with Carbenes
| Alkene Substrate | Carbene Precursor | Product | Notes |
| Styrene | This compound | 1-phenyl-2-propylcyclopropane | Formation of a new carbon-carbon bond to create a cyclopropane ring. |
| Cyclohexene | This compound | 7-propylbicyclo[4.1.0]heptane | The reaction is stereospecific, with the cis or trans geometry of the alkene preserved in the product. |
This table is illustrative of typical cyclopropanation reactions involving carbenes generated from diazirines.
One of the most powerful applications of carbenes generated from diazirines is their ability to undergo C-H insertion reactions. Propylcarbene can insert into carbon-hydrogen bonds, creating a new C-C bond and a new C-H bond in a single step. This transformation is particularly valuable for the late-stage functionalization of complex molecules, as it allows for the direct conversion of a C-H bond into a C-C bond without the need for pre-functionalization. wikipedia.org
The selectivity of C-H insertion reactions is a key consideration. Generally, carbenes exhibit a preference for insertion into C-H bonds in the order of tertiary > secondary > primary. nih.govresearchgate.net This selectivity is governed by both steric and electronic factors. The use of transition metal catalysts, particularly those based on rhodium, can significantly influence the chemo-, regio-, and stereoselectivity of these insertions. wikipedia.orgprinceton.edu For instance, dirhodium tetraacetate is an effective catalyst for promoting C-H insertion of carbenes generated from diazo compounds, which are structurally related to the intermediates formed from diazirines. wikipedia.org
Table 2: General Selectivity Profile for Carbene C-H Insertion
| C-H Bond Type | Relative Reactivity | Rationale |
| Tertiary (3°) | Highest | More electron-rich and sterically accessible for certain transition states. |
| Secondary (2°) | Intermediate | Intermediate reactivity between tertiary and primary C-H bonds. |
| Primary (1°) | Lowest | Less electron-rich and sterically hindered. |
This table provides a general overview of the selectivity observed in carbene C-H insertion reactions.
Propylcarbene can react with heteroatoms bearing lone pairs, such as sulfur, nitrogen, and oxygen, to form ylides. These ylide intermediates are themselves reactive and can undergo a variety of subsequent transformations, most notably sigmatropic rearrangements. For example, a sulfur ylide can undergo a wikipedia.orgresearchgate.net-sigmatropic rearrangement to afford a rearranged product with a new carbon-carbon bond. This cascade of ylide formation followed by rearrangement provides a powerful method for constructing complex molecular frameworks.
The formation of ylides is a key step in several named reactions, and the use of this compound as a carbene precursor allows for the initiation of these processes under photolytic conditions. The specific rearrangement pathway taken by the ylide is dependent on the structure of the substrate and the reaction conditions.
Utility of this compound in the Synthesis of Complex Organic Scaffolds
The ability of this compound to generate a highly reactive carbene that participates in C-H insertion and cyclopropanation reactions makes it a valuable tool for the synthesis of complex organic scaffolds. These reactions allow for the rapid introduction of molecular complexity from relatively simple starting materials. For instance, intramolecular C-H insertion reactions can be used to construct cyclic and polycyclic systems, which are common cores of many natural products and biologically active molecules.
Recent studies have demonstrated the use of diazirines in skeletal editing of molecules, where a single carbon atom is inserted into a C-C bond. nih.govresearchgate.net This process often proceeds through a site-selective carbene insertion into a tertiary C-H bond, followed by a Wagner-Meerwein rearrangement. nih.govresearchgate.net This strategy allows for the transformation of one molecular core into another, providing a novel approach to the synthesis of diverse and complex scaffolds.
Development of Photoactivatable Linkers and Cross-linking Agents Based on this compound
The diazirine moiety is a key component in the design of photoactivatable linkers and cross-linking agents due to its ability to form a highly reactive carbene upon UV irradiation. axispharm.com This property is exploited in chemical biology and materials science to covalently link molecules in a spatially and temporally controlled manner. This compound can be incorporated into larger molecules to create photoactivatable probes and cross-linkers.
Upon photoactivation, the propylcarbene generated can insert into nearby C-H or X-H (X = N, O, S) bonds of a target molecule, forming a stable covalent bond. axispharm.com This "photo-affinity labeling" is a powerful technique for identifying the binding partners of small molecules or for studying protein-protein interactions. axispharm.com The small size of the diazirine group is advantageous as it minimizes perturbation of the parent molecule's biological activity. researchgate.net
Incorporating the this compound functionality into polymer chains is a powerful strategy for creating photo-cross-linkable materials. This can be achieved by synthesizing monomers containing the diazirine group and then polymerizing them, or by post-polymerization modification of a pre-existing polymer. The resulting polymers can be cross-linked upon exposure to UV light, which triggers the formation of carbene intermediates that then form covalent bonds between polymer chains by inserting into C-H bonds. nih.govresearchgate.net
This method of cross-linking offers several advantages, including the ability to cross-link unfunctionalized commodity polymers that lack traditional cross-linking sites. nih.govresearchgate.net The degree of cross-linking can be controlled by the concentration of the diazirine-containing polymer and the duration of UV exposure, allowing for the tuning of the material's mechanical properties. nih.govresearchgate.net
Table 3: Comparison of Cross-linking Strategies
| Cross-linking Strategy | Description | Advantages |
| Small Molecule Cross-linker | A small molecule containing two or more reactive groups is added to a polymer matrix. | Simple to implement. |
| Polymeric Cross-linker | A polymer containing photoreactive groups (e.g., diazirines) is blended with the bulk polymer. | Enhanced compatibility with the bulk polymer, increased cross-linking efficiency due to multivalency. nih.govresearchgate.net |
This approach has been used to enhance the mechanical properties and stability of a variety of polymeric materials, converting thermoplastics into elastomers or thermosets with increased impact resistance and tensile strength. nih.gov
Design Principles for Diazirine-Enabled Functional Material Architectures (excluding material properties)
The integration of diazirine moieties, such as this compound and its derivatives, into functional materials requires a deliberate and principled design approach. The architecture of these materials is engineered from the molecular level up, focusing on the synthesis of tailored monomers, their controlled incorporation into polymer backbones, and the strategic placement of the carbene precursors to facilitate subsequent functionalization or cross-linking.
A primary design principle involves the creation of polymerizable diazirine-containing monomers. rmit.edu.vnacs.org These monomers serve as the fundamental building blocks for the material architecture. A common strategy is the acylation of commercially available diazirinyl alcohols to produce acrylate (B77674) and methacrylate (B99206) monomers. acs.org This approach allows for the direct incorporation of the diazirine functionality as a sidechain into polymer backbones using well-established polymerization techniques. digitellinc.com The stability of the diazirine group under various polymerization conditions is a critical consideration in monomer design. acs.org For instance, trifluoromethyl aryl diazirines are notably stable under conditions required for both traditional and controlled radical polymerizations. acs.orgnih.gov
Control over the macromolecular architecture is paramount. Techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom-transfer radical polymerization (ATRP) are employed to synthesize polymers with predetermined diazirine content and degrees of polymerization. rmit.edu.vnacs.org These methods allow for precise control over the polymer's molecular weight and dispersity, ensuring a uniform distribution of the reactive diazirine units. acs.org The compatibility of the diazirine functional group with these controlled polymerization techniques is a key design advantage, enabling the creation of well-defined linear, branched, and other complex architectures. acs.orgacs.org More advanced architectures, such as bottlebrush polymers, can be accessed by designing tailored norbornene-based monomers bearing diazirine units for use in ring-opening metathesis polymerization (ROMP). digitellinc.com This strategy mitigates challenges associated with the use of small-molecule cross-linkers by integrating the reactive moieties directly into the polymer structure. digitellinc.com
The spatial arrangement and density of diazirine groups within the polymer matrix are critical design parameters. In copolymerization, the feed ratio of the diazirine-containing monomer to the comonomer can be systematically varied to control the incorporation level of the diazirine unit. acs.org Research has shown that even with increasing loadings of diazirine acrylate monomers (from 5 mol% up to 100 mol%), polymerization can remain well-controlled, demonstrating the robustness of this approach for tuning the density of carbene precursors within the material. acs.org
| Entry | Diazirine Monomer (1) Feed Ratio (mol %) | Target Degree of Polymerization (DP) | Monomer Conversion (%) | Final Diazirine Units per Chain (Avg.) |
| 1 | 5 | 100 | ~80 | 5 |
| 2 | 10 | 100 | >75 | 10 |
| 3 | 20 | 100 | >70 | 20 |
| 4 | 50 | 100 | ~65 | 50 |
| 5 | 100 | 100 | ~40 | 100 |
| This table presents data on the RAFT copolymerization of a diazirine acrylate monomer (1) with n-butyl acrylate, illustrating how varying the initial feed ratio allows for precise control over the number of reactive diazirine units incorporated into the polymer chain. Data synthesized from research findings. acs.org |
Another core design principle is the tuning of the diazirine's activation properties through electronic manipulation. nih.gov The structure of the diazirine, particularly the substituents on an aryl ring adjacent to the diazirine, significantly influences the activation energy required for carbene generation. nih.govuvic.ca Electron-donating groups on the aryl ring can lower the activation temperature and shift the activation wavelength to higher values (e.g., ~400 nm), which allows for the use of less energy-intensive sources like LED lights. amazonaws.com Conversely, electron-withdrawing groups can necessitate higher energy for activation. uvic.ca This principle allows for the design of systems where carbene generation is triggered by specific thermal or photochemical conditions. nih.govresearchgate.net By incorporating two diazirines with different electronic properties into a single molecule, selectively activated crosslinkers can be designed, enabling sequential functionalization. uvic.ca
The design of the linker connecting multiple diazirine "warheads" in bis- and poly-diazirine crosslinkers is also a key architectural consideration. amazonaws.com First-generation crosslinkers often feature simple, rigid linkers. amazonaws.com More advanced designs (termed "2nd generation") incorporate longer, more flexible linkers, which can be advantageous in applications like adhesion. amazonaws.com "4th generation" crosslinker design involves incorporating chemically cleavable or dynamic linkers (e.g., disulfide, Diels-Alder adducts) between the diazirine groups, which can be used to create reprocessable materials. amazonaws.com
Ultimately, the design principles for diazirine-enabled functional material architectures focus on creating a stable, well-defined polymeric framework where the location, density, and reactivity of the carbene precursors are precisely controlled. This control is achieved through the rational design of monomers, the application of controlled polymerization methods, and the electronic tuning of the diazirine moiety itself. acs.orgnih.govdigitellinc.com
Future Research Directions and Emerging Opportunities for 3 Propyl 1h Diazirene Chemistry
Exploration of Asymmetric Induction in 3-Propyl-1H-diazirene Mediated Reactions
A primary objective in modern synthetic chemistry is the control of stereochemistry, and the reactions of carbenes generated from diazirines are a fertile ground for such exploration. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, a critical goal for the synthesis of chiral molecules like pharmaceuticals. msu.edu For reactions involving this compound, this can be achieved by employing chiral catalysts that differentiate between the prochiral faces of a substrate or control the trajectory of the carbene attack.
Recent breakthroughs in biocatalysis have demonstrated the potential for inducing asymmetry in carbene transfer reactions. nih.govacs.org Engineered enzymes, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been shown for the first time to catalytically activate diazirines for asymmetric cyclopropanation and N-H insertion reactions. acs.orgnih.gov These biocatalysts create a chiral pocket around the active site, forcing the reaction to proceed with a specific stereochemical outcome. nih.gov While demonstrated with aryl diazirines, this principle is directly applicable to this compound, opening a new frontier in the enantioselective synthesis of propyl-substituted chiral molecules.
The development of chiral transition metal catalysts, particularly those based on porphyrin ligands, also presents a significant opportunity. rsc.org The three-dimensional structure of these ligands can effectively guide the carbene moiety to the target substrate, achieving high levels of stereocontrol. rsc.org The challenge lies in designing catalysts that are both highly active and selective for the specific carbene generated from this compound. Future work will likely focus on tailoring both enzymatic and transition-metal catalysts to achieve high enantiomeric excess (ee) for a broad range of transformations.
| Catalyst Type | Reaction | Key Principle | Potential Outcome for this compound |
| Engineered Protoglobin | Cyclopropanation, N-H Insertion | Chiral active site pocket enforces stereoselective carbene transfer. nih.govnih.gov | Enantioselective synthesis of propyl-cyclopropanes and N-propyl amines. |
| Chiral Metal Porphyrins | Carbene Transfer | The 3D structure of the chiral ligand dictates the stereochemical outcome. rsc.org | Diastereo- and enantioselective formation of complex molecules. |
| Chiral Proton-Transfer Shuttle | X-H Insertion Reactions | A chiral catalyst facilitates the enantioselective proton transfer step in ylide intermediates. rsc.org | Asymmetric synthesis of α-propyl substituted amino acids or thioesters. |
Development of Novel Catalytic Systems for Diazirine Activation and Transformation
Traditionally, the generation of carbenes from diazirines like this compound requires energy input in the form of light (photolysis) or heat (thermolysis). While effective, these methods can lack selectivity and compatibility with sensitive functional groups. A significant area of emerging research is the development of catalytic systems that can activate the diazirine under milder conditions.
Transition metal catalysts have shown promise, but diazirines have often been resistant to catalytic activation. nih.govnih.gov However, recent successes with engineered hemoproteins, which use an iron-containing heme group as the active site, have broken new ground. acs.orgnih.gov These biocatalysts can activate stable diazirines at room temperature, a feat previously unachieved. nih.gov This opens the door to developing synthetic catalysts that mimic this activity. The goal is to design transition metal complexes, perhaps based on iron, rhodium, or copper, that can coordinate to the diazirine's nitrogen atoms, weaken the N=N bond, and facilitate the extrusion of dinitrogen to generate the carbene under gentle conditions.
Another avenue involves exploring frustrated Lewis pairs (FLPs) or other main-group element catalysts. These systems could potentially activate the C-N bonds of the diazirine ring through cooperative interactions, providing a metal-free alternative for carbene generation. The development of such catalytic systems would represent a paradigm shift, enabling broader application of this compound in complex molecule synthesis where harsh conditions are not tolerated.
| Activation Method | Catalyst Example | Mechanism | Advantages |
| Biocatalysis | Engineered Protoglobin | Heme-mediated N₂ extrusion | Mild, room temperature conditions; high selectivity. nih.govnih.gov |
| Transition Metal Catalysis | Copper(II) Complexes | Carbenoid formation and insertion | Potential for diverse reactivity and intramolecular reactions. rsc.org |
| Metal-Free Catalysis | (Hypothetical) | Lewis acid/base interaction with diazirine ring | Avoids metal contamination; potentially novel reactivity. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Probes of this compound Reactivity (excluding basic identification)
A deeper understanding of the fleeting intermediates and transition states involved in the reactions of this compound is crucial for designing more efficient and selective transformations. Beyond standard techniques like NMR and IR for identifying stable products, advanced spectroscopic methods are needed to capture the reaction dynamics in real time.
Ultrafast transient absorption spectroscopy, operating on femtosecond to nanosecond timescales, is a powerful tool for this purpose. This technique can detect the formation and decay of short-lived species like the excited state of the diazirine upon photoactivation and the subsequent formation of the propylcarbene. By monitoring the spectral signatures of these intermediates, researchers can elucidate the precise mechanism of nitrogen extrusion and carbene formation.
Time-resolved infrared (TRIR) spectroscopy offers complementary information. By tracking changes in vibrational frequencies, TRIR can provide structural details of the transient species. For example, it could differentiate between the singlet and triplet states of the propylcarbene, whose reactivities are distinct. Combining these experimental techniques with high-level computational studies will provide a comprehensive picture of the reaction energy surface, revealing the factors that govern reaction pathways and selectivity. This knowledge is instrumental for the rational design of new catalysts and reaction conditions.
| Spectroscopic Technique | Timescale | Information Gained | Relevance to this compound |
| Femtosecond Transient Absorption | Femtoseconds - Nanoseconds | Electronic states of excited diazirine; carbene formation dynamics. | Elucidates the primary photophysical events leading to the carbene. |
| Time-Resolved Infrared (TRIR) | Microseconds - Seconds | Vibrational modes (structure) of intermediates like carbenes. | Distinguishes between singlet and triplet carbene states and their subsequent reactions. |
| In-situ Reaction Monitoring | Seconds - Hours | Concentration profiles of reactants, intermediates, and products. | Optimizes reaction conditions by identifying bottlenecks and side reactions. |
Integration of this compound Synthesis and Reactions with Automated and Flow Chemistry Platforms
The translation of laboratory-scale synthesis into more efficient, scalable, and safer processes is a major goal in modern chemistry. Automated and flow chemistry platforms offer significant advantages for handling reactive intermediates like those involved in diazirine chemistry.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for diazirine reactions. The small reactor volume enhances safety when handling potentially energetic compounds. Furthermore, photochemical reactions, a common method for generating carbenes from diazirines, are more efficient in flow reactors due to the high surface-area-to-volume ratio, which ensures uniform irradiation. Integrating the synthesis of this compound itself into a continuous flow process would create a seamless "synthesis-to-use" pipeline. Recent advancements in one-pot diazirine synthesis, which simplify the procedure and reduce the need for isolation of intermediates, are key enablers for this integration. mdpi.comresearchgate.net
Automated synthesis platforms, controlled by computer algorithms, can rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures, substrates) to identify optimal conditions for a desired transformation of this compound. This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones, significantly reducing the time and resources required for methods development.
| Platform | Key Advantage | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, efficient photochemistry. | On-demand generation and immediate use of propylcarbene, minimizing decomposition and improving safety. |
| Automated Synthesis | High-throughput screening and optimization. | Rapid discovery of optimal catalysts and conditions for new asymmetric reactions. |
| Integrated Systems | Seamless multi-step synthesis. | A continuous process from propanal to the final functionalized product without manual handling of intermediates. |
Theoretical Advancements in Predicting and Guiding Diazirine Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, theoretical advancements offer the ability to model reaction pathways and predict outcomes with increasing accuracy, thereby guiding experimental design.
Density Functional Theory (DFT) calculations can be used to map the potential energy surface of reactions involving propylcarbene. This allows researchers to calculate the activation barriers for different pathways, such as cyclopropanation versus C-H insertion, and thus predict the likely product distribution. For asymmetric reactions, computational models can elucidate the origin of stereoselectivity by analyzing the non-covalent interactions between the substrate, the carbene, and the chiral catalyst in the transition state. nih.gov
Molecular dynamics (MD) simulations can provide insights into the role of the solvent and the dynamic behavior of catalysts, particularly large biocatalysts like engineered enzymes. By simulating the trajectory of the reactants within an enzyme's active site, researchers can understand how specific amino acid residues steer the reaction towards a particular stereochemical outcome. nih.gov These predictive capabilities allow for the in silico design of new catalysts and substrates, prioritizing the most promising candidates for experimental validation and accelerating the pace of discovery in diazirine chemistry.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-Propyl-1H-diazirene, and how can reaction conditions be optimized?
To synthesize this compound, leverage stepwise solvent selection and temperature control. For example, use dimethylformamide (DMF) as a solvent with phosphoryl chloride (POCl₃) under controlled低温 conditions (0–90°C) to minimize side reactions . Post-synthesis, employ recrystallization using ethanol/water mixtures to enhance purity, as demonstrated in analogous pyrazole syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios of reactants to improve yield.
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Essential techniques include:
- Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretches in diazirene rings) .
- ¹H and ¹³C NMR spectroscopy to resolve proton environments and confirm substituent positions (e.g., propyl chain integration at ~δ 1.5–2.0 ppm for methylene groups) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can researchers ensure reproducibility in stability studies of this compound under varying pH and temperature conditions?
Design experiments with systematic controls:
- Test stability across pH 2–12 using buffered solutions and monitor degradation via HPLC (C18 columns, UV detection at 254 nm) .
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and compare results with ambient conditions using kinetic modeling (e.g., Arrhenius plots) .
Advanced Research Questions
Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) to:
- Map frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic reactivity .
- Simulate reaction pathways (e.g., ring-opening mechanisms) using transition-state analysis .
- Validate computational models against experimental crystal structure data (e.g., bond lengths and angles from X-ray diffraction) .
Q. How should contradictory data on the biological activity of this compound be analyzed across independent studies?
Apply meta-analytical frameworks to reconcile discrepancies:
Q. What strategies address contradictions in mechanistic studies of this compound’s catalytic or inhibitory roles?
- Conduct isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction intermediates .
- Compare kinetic isotope effects (KIE) under varying conditions to distinguish between concerted and stepwise mechanisms .
- Cross-validate results with in silico docking studies (e.g., AutoDock Vina) to assess binding affinities to target proteins .
Q. How can researchers resolve conflicting data on the compound’s stability in oxidative environments?
- Perform electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during oxidation .
- Use multivariate analysis (e.g., PCA) to correlate degradation rates with environmental factors (e.g., oxygen concentration, light exposure) .
Methodological Guidance for Data Contradictions
Q. What frameworks are recommended for assessing the reliability of experimental data on this compound?
Adopt constructive falsification principles:
Q. How can mixed-methods approaches enhance the interpretation of conflicting physicochemical data?
Integrate qualitative and quantitative
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
